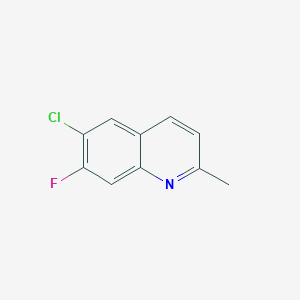

6-Chloro-7-fluoro-2-methyl-quinoline

Beschreibung

6-Chloro-7-fluoro-2-methyl-quinoline is a halogenated quinoline derivative featuring a chloro group at position 6, a fluoro group at position 7, and a methyl substituent at position 2. Quinoline derivatives are widely studied for their biological activities, including antimicrobial, antimalarial, and anticancer properties .

Eigenschaften

IUPAC Name |

6-chloro-7-fluoro-2-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClFN/c1-6-2-3-7-4-8(11)9(12)5-10(7)13-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJFYFUGGQFXVHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC(=C(C=C2C=C1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Polyphosphoric Acid (PPA)-Mediated Cyclization

A widely employed method involves the cyclocondensation of 2-fluoroaniline with ethyl 2-methylacetoacetate using polyphosphoric acid (PPA) as both solvent and catalyst. The reaction proceeds via the formation of an imine intermediate, which undergoes cyclization at elevated temperatures (150–200°C) to yield 7-fluoro-4-hydroxy-2-methylquinoline . Subsequent nitration with a mixture of nitric and sulfuric acids introduces the nitro group at position 6, followed by chlorination using phosphorus oxychloride (POCl₃) to replace the hydroxyl group with chlorine.

Key Reaction Conditions :

Solvent-Free Friedländer Annulation

An eco-friendly approach utilizes 1,3-disulfonic acid imidazolium hydrogen sulfate (DSIMHS) as an ionic liquid catalyst under solvent-free conditions. 2-Amino-4-fluorobenzoic acid reacts with ethyl acetoacetate at 70°C to form the quinoline core. Chlorination is achieved using thionyl chloride (SOCl₂), yielding the target compound with >90% purity.

Advantages :

Vilsmeier-Haack Formylation and Cyclization

The Vilsmeier reagent (formamidine chloride) facilitates the cyclization of N-(3-chlorophenyl)-3-amino-2-butenoic acid esters to form the quinoline backbone. Methylation at position 2 is introduced via a Grignard reagent (e.g., methylmagnesium bromide), followed by fluorination using hydrogen fluoride (HF) or potassium fluoride (KF).

Reaction Pathway :

- Cyclization : 2-methyl group introduced via Vilsmeier reagent.

- Chlorination : POCl₃ at 80°C for 2 hours.

- Fluorination : HF/KF in dimethylformamide (DMF) at 50°C.

Yield : 68–72% after column chromatography.

Palladium-catalyzed cross-coupling enables the introduction of chloro and methyl groups at specific positions. For example, 6-bromo-7-fluoro-2-methylquinoline reacts with chloroboronic acid in the presence of Pd(PPh₃)₄ and cesium carbonate (Cs₂CO₃) to install the chlorine substituent.

Optimized Conditions :

- Catalyst : Pd(PPh₃)₄ (5 mol%).

- Base : Cs₂CO₃ (2 equiv).

- Solvent : Toluene/water (3:1).

- Yield : 82–88%.

Nitration-Chlorination Sequential Approach

Nitration of 7-Fluoro-2-methylquinoline

Direct nitration of 7-fluoro-2-methylquinoline using fuming nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0°C introduces the nitro group at position 6. Subsequent reduction with iron/HCl yields the amine, which is diazotized and treated with CuCl to install chlorine.

Challenges :

Chlorination via Sandmeyer Reaction

The amine intermediate from nitration undergoes diazotization with sodium nitrite (NaNO₂) and HCl, followed by reaction with CuCl at 70°C. This method avoids harsh POCl₃ conditions but requires precise temperature control.

Comparative Analysis of Methods

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost efficiency and safety:

Analyse Chemischer Reaktionen

Types of Reactions

6-Chloro-7-fluoro-2-methyl-quinoline undergoes various chemical reactions, including:

Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, often using reducing agents like sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens (chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while substitution reactions may produce various halogenated quinoline derivatives .

Wissenschaftliche Forschungsanwendungen

6-Chloro-7-fluoro-2-methyl-quinoline has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent for various diseases.

Industry: Used in the production of dyes, catalysts, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 6-Chloro-7-fluoro-2-methyl-quinoline involves its interaction with specific molecular targets and pathways. It is known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . This mechanism is similar to that of other quinoline derivatives, which are known for their antimicrobial properties.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogues

Substituent Position and Halogen Effects

Prulifloxacin Intermediate (7-Chloro-6-fluoro-thiazetoquinoline)

- Structure: 7-Chloro-6-fluoro-1-methyl-4-oxo-1,4-dihydro-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate .

- Key Differences :

- Halogen positions are reversed (7-Cl vs. 6-Cl in the target compound).

- Incorporates a tricyclic thiazeto ring and a carboxylate ester, enhancing rigidity and interaction with bacterial DNA gyrase.

- Synthesis : Requires 8 steps, starting from 3-chloro-4-fluoroaniline, highlighting the complexity of introducing fused rings .

- Application: Serves as an intermediate for tricyclic fluoroquinolones like prulifloxacin, which exhibit broad-spectrum antibacterial activity.

7-Fluoro vs. 7-Chloro Chloroquine Analogues

Functional Group Variations

6-Fluoro-7-methylquinoline-2-carboxylic Acid

- Structure: 6-Fluoro-7-methylquinoline-2-carboxylic acid (CAS 1420789-86-1) .

- Key Differences :

- Substitution pattern: 6-F, 7-Me, and 2-COOH vs. 6-Cl, 7-F, and 2-Me in the target compound.

- The carboxylic acid group increases polarity, improving water solubility but reducing membrane permeability compared to the lipophilic 2-methyl group in the target compound.

- Application : Used as a pharmaceutical intermediate, highlighting the role of substituents in tailoring compounds for specific synthesis pathways .

Cyclopropyl and Sulfonamide Derivatives

- Example: 4-(1-acetamido-2-((N,4-dimethylphenyl)sulfonamido)ethyl)benzyl-7-chloro-1-cyclopropyl-6-fluoro-4-oxo-quinoline-3-carboxylate .

- Key Differences :

- Contains a cyclopropyl group at position 1 and a sulfonamide side chain, which may enhance target binding via steric and hydrogen-bonding interactions.

- The 4-oxo group is absent in the target compound, suggesting divergent mechanisms of action (e.g., topoisomerase inhibition vs. intercalation).

Biologische Aktivität

Chemical Structure and Properties

6-Chloro-7-fluoro-2-methyl-quinoline is a heterocyclic aromatic organic compound with the molecular formula . It is part of the quinoline family, which is recognized for its diverse biological activities and applications in medicinal chemistry. The compound's unique structure, featuring both chlorine and fluorine atoms, plays a significant role in its biological activity.

Synthesis and Preparation

The synthesis of this compound typically involves cyclization reactions using substituted o-amino acetophenone derivatives and enolisable ketones, often catalyzed by molecular iodine in ethanol. Industrial methods focus on environmentally friendly processes that enhance yield and purity, utilizing green chemistry principles.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Its mechanism involves inhibiting bacterial DNA synthesis by targeting DNA gyrase and type IV topoisomerase, leading to bacterial cell death. This compound has shown effectiveness against various Gram-positive and Gram-negative bacteria, as well as fungi.

Table: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 0.0195 mg/mL |

| B. subtilis | 0.0048 mg/mL |

| S. aureus | 0.0098 mg/mL |

| C. albicans | 0.039 mg/mL |

Anticancer Effects

In vitro and in vivo studies have demonstrated the anticancer potential of compounds related to quinolines, including this compound. For example, studies have shown that quinoline derivatives can reduce tumor size in xenograft models by downregulating specific genes associated with tumor growth.

Case Study: Anticancer Activity Evaluation

A study evaluated the anticancer effects of a quinoline derivative similar to this compound (designated as compound 91b1). The results indicated:

- Significant reduction in tumor size in nude mice.

- Downregulation of the gene Lumican, associated with increased tumorigenesis.

This suggests that derivatives of this compound may act through similar pathways, highlighting their potential for cancer therapy.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

- DNA Gyrase Inhibition : Disruption of bacterial DNA replication.

- Topoisomerase Interaction : Interference with DNA topology essential for replication and transcription.

Comparison with Similar Compounds

The presence of both chlorine and fluorine atoms distinguishes this compound from other quinoline derivatives, potentially enhancing its reactivity and biological efficacy.

Table: Comparison of Quinoline Derivatives

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| 6-Chloro-2-methyl-quinoline | Chlorine only | Moderate antimicrobial activity |

| 7-Fluoro-2-methyl-quinoline | Fluorine only | Limited anticancer properties |

| 6-Chloro-7-fluoro-quinoline | Both chlorine and fluorine | Enhanced antimicrobial & anticancer properties |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-chloro-7-fluoro-2-methylquinoline, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves cyclization reactions of substituted aniline precursors or halogenation of pre-formed quinoline scaffolds. For example, electrophilic aromatic substitution (EAS) can introduce chlorine and fluorine substituents at specific positions . Cross-coupling reactions, such as Suzuki-Miyaura, are employed to attach methyl groups or other functional moieties. Reaction optimization (e.g., temperature, catalyst loading) is critical: Pd-based catalysts in dioxane with K₃PO₄ as a base improve coupling efficiency . Yields vary significantly with substituent positioning; steric hindrance from the methyl group at C2 may require elevated temperatures (80–120°C) .

Q. How is the structural identity of 6-chloro-7-fluoro-2-methylquinoline validated in synthetic workflows?

- Methodological Answer : A combination of spectroscopic and crystallographic techniques is used. High-resolution mass spectrometry (HRMS) confirms molecular weight, while ¹H/¹³C NMR identifies substituent positions (e.g., methyl protons at δ 2.5–2.7 ppm). X-ray crystallography resolves spatial arrangements, as demonstrated for analogous compounds where dihedral angles between quinoline and substituent planes range from 4° to 87° . IR spectroscopy verifies functional groups (e.g., C-F stretches at 1100–1250 cm⁻¹) .

Q. What in vitro assays are used to evaluate the biological activity of 6-chloro-7-fluoro-2-methylquinoline derivatives?

- Methodological Answer : Antimicrobial activity is assessed via broth microdilution (MIC/MBC against S. aureus, E. coli), while anticancer potential is tested using MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Fluorinated quinolines often target DNA gyrase or topoisomerase IV in bacteria, with IC₅₀ values reported in the µM range . For mechanistic studies, fluorescence quenching or molecular docking predicts binding interactions with enzymes .

Advanced Research Questions

Q. How can regioselectivity challenges in halogenation be addressed during synthesis?

- Methodological Answer : Regioselectivity is controlled by directing groups or protective strategies. For example, prior introduction of a methyl group at C2 sterically blocks halogenation at adjacent positions, favoring substitution at C6 and C7 . Lewis acids (e.g., AlCl₃) enhance EAS selectivity for chlorine, while fluorination via Balz-Schiemann reactions (diazotization with NaNO₂/HBF₄) ensures precise fluorine placement . Computational modeling (DFT) predicts reactive sites to guide experimental design .

Q. How do substituent position variations (e.g., 6-Cl vs. 7-F) impact electronic properties and bioactivity?

- Methodological Answer : Electron-withdrawing groups (Cl, F) at C6/C7 increase quinoline’s electrophilicity, enhancing DNA intercalation or enzyme inhibition. For instance, 6-Cl-7-F derivatives show 3–5× higher antimicrobial activity than non-halogenated analogs due to improved membrane permeability . Hammett constants (σ) quantify substituent effects: σ(Cl) = +0.23 and σ(F) = +0.06 correlate with logP and bioavailability . Contrasting data on cytotoxicity (e.g., conflicting IC₅₀ values) may arise from assay variability (e.g., serum content in cell cultures) .

Q. What strategies resolve contradictions in reported biological data for fluorinated quinolines?

- Methodological Answer : Discrepancies in IC₅₀ or MIC values often stem from differences in assay protocols (e.g., bacterial strain, inoculum size). Standardization using CLSI guidelines improves reproducibility . Meta-analyses of SAR studies reveal that methyl group positioning (C2 vs. C3) modulates steric effects, altering target binding. For example, C2-methyl derivatives exhibit reduced hepatotoxicity compared to C3 analogs in murine models .

Q. How are structure-activity relationships (SAR) optimized for antimalarial applications?

- Methodological Answer : Fluorine at C7 enhances metabolic stability by resisting CYP450 oxidation, while chlorine at C6 improves binding to Plasmodium falciparum’s dihydroorotate dehydrogenase (PfDHODH). Methyl at C2 reduces off-target effects by limiting π-π stacking with human proteins. In vitro screening against Pf3D7 strains, followed by in vivo PK/PD studies in rodent models, identifies lead compounds with ED₅₀ < 10 mg/kg .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.